molecular formula C18H16N2O4 B2502084 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid CAS No. 401822-11-5

4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid

Cat. No.: B2502084
CAS No.: 401822-11-5
M. Wt: 324.336
InChI Key: MCLYUBBOZKFRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid is a complex organic compound with the molecular formula C₁₈H₁₆N₂O₄. It is characterized by the presence of a pyrrolidinone ring, a phenyl group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid typically involves the condensation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-16-10-13(11-20(16)15-4-2-1-3-5-15)17(22)19-14-8-6-12(7-9-14)18(23)24/h1-9,13H,10-11H2,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLYUBBOZKFRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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